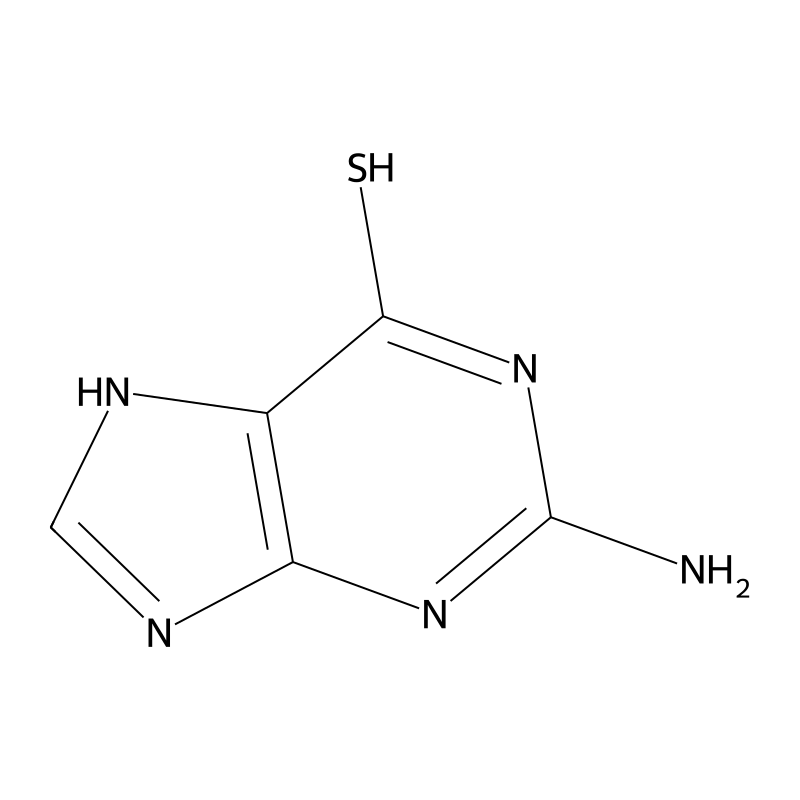

6-Thioguanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN WATER, ALCOHOL, CHLOROFORM; FREELY SOL IN DIL SOLUTIONS OF ALKALI HYDROXIDES

8.34e-01 g/L

Readily soluble in dilute aqueous alkali. Insoluble in water, alcohol, or chloroform.

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Drug Resistance Studies

Understanding how 6-TG works and how cancer cells develop resistance to it is crucial for improving treatment strategies. Research explores how 6-TG disrupts DNA synthesis and cell division in cancer cells. Additionally, scientists investigate the role of enzymes like thioguanine methyltransferase (TMGT) that can inactivate 6-TG, leading to treatment resistance. This knowledge helps develop methods to overcome resistance and improve treatment outcomes [].

Preclinical Studies for New Treatment Strategies

-TG serves as a valuable tool in preclinical studies for developing new leukemia treatments. Researchers use it to test the efficacy of novel drug combinations or treatment regimens on leukemia cell lines or animal models. By evaluating the effectiveness of 6-TG alongside other drugs, scientists can identify promising therapeutic approaches for further investigation.

Investigating Synergistic Effects with Other Drugs

Synergy occurs when combining two drugs produces a more significant effect than either drug alone. Research explores the potential synergistic effects of 6-TG with other anti-cancer drugs. By identifying synergistic combinations, researchers can develop more potent treatment regimens with potentially reduced side effects compared to using high doses of a single drug [].

6-Thioguanine is a synthetic purine analog with the chemical formula . It is a pale-yellow, odorless, and tasteless crystalline powder that is sparingly soluble in water but soluble in dilute alkali hydroxides and hot alcohol . As a member of the thiopurine family, it closely resembles guanine and competes with it for metabolic pathways. This compound is primarily used in the treatment of certain types of leukemia and autoimmune diseases due to its ability to interfere with nucleic acid synthesis .

6-Thioguanine undergoes various chemical transformations, including:

- Deamination: 6-Thioguanine can react with water and hydroxide ions, leading to deamination products. This reaction pathway is crucial for understanding its metabolic fate .

- Photosensitization: When exposed to ultraviolet A radiation, 6-Thioguanine can produce reactive oxygen species, leading to DNA lesions that may contribute to carcinogenesis. Antioxidants have been shown to mitigate this effect .

- Phosphorylation: The compound is converted into its active form, 6-thioguanosine monophosphate, by the enzyme hypoxanthine-guanine phosphoribosyltransferase .

6-Thioguanine exhibits significant biological activity, particularly as an antimetabolite. Its mechanism of action involves:

- Inhibition of DNA Synthesis: By mimicking guanine, it gets incorporated into DNA and RNA, disrupting normal nucleic acid function.

- Cytotoxic Effects: It has been shown to induce apoptosis in cancer cells, particularly in leukemia cell lines .

- Immunosuppressive Properties: It is utilized in treating autoimmune conditions due to its ability to suppress lymphocyte proliferation.

The synthesis of 6-Thioguanine can be achieved through several methods:

- From 2-Aminopurine: A common method involves the reaction of 2-aminopurine with sulfur compounds.

- Via Thioketone Intermediates: Another approach utilizes thioketone intermediates which react with guanine derivatives.

- Chemical Modification of Guanine: Direct modification of guanine through thiolation processes can also yield 6-Thioguanine.

These methods vary in complexity and yield, with some requiring specific reagents or conditions to optimize production.

6-Thioguanine has several applications in medicine:

- Cancer Treatment: Primarily used in treating acute lymphoblastic leukemia and other malignancies.

- Autoimmune Disorders: Employed in managing conditions like Crohn's disease and ulcerative colitis due to its immunosuppressive effects.

- Research Tool: Utilized in studies exploring nucleic acid metabolism and the mechanisms of drug resistance in cancer therapy.

Research has highlighted various interactions involving 6-Thioguanine:

- Metal Complexation: Studies have shown that 6-Thioguanine can form complexes with metal-organic frameworks, affecting its release kinetics and therapeutic efficacy .

- Drug Interactions: It may interact with other medications affecting its metabolism or therapeutic effects, necessitating careful monitoring during co-administration.

Several compounds share structural or functional similarities with 6-Thioguanine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Mercaptopurine | Similar purine base | Cancer treatment | More commonly used than 6-Thioguanine; less potent against certain leukemias. |

| Azathioprine | Thiopurine derivative | Autoimmune disorders | Prodrug of mercaptopurine; broader immunosuppressive effects. |

| 2-Aminopurine | Purine analog | Research | Less cytotoxic; primarily used as a research tool. |

| Thioguanosine | Metabolite of 6-Thioguanine | Cancer treatment | Active form; involved directly in nucleotide metabolism. |

Each compound has distinct therapeutic applications and mechanisms of action, making 6-Thioguanine unique in its specific use for certain leukemias and autoimmune disorders while also sharing some overlapping properties with other thiopurines.

Phosphorus Pentasulfide-Based Synthesis

The most widely employed laboratory synthesis of 6-thioguanine involves the thiation of guanine using phosphorus pentasulfide as the sulfurizing agent [1] [2]. This classical method represents a direct approach for converting the oxygen analog to its sulfur counterpart. The synthesis typically involves heating a mixture of finely divided guanine with pulverized phosphorus pentasulfide in an appropriate solvent system [2].

The standard procedure utilizes a mixture of 2.7 grams of finely divided guanine, 10 grams of pulverized phosphorus pentasulfide, 10 milliliters of pyridine, and 100 milliliters of tetralin heated at 200°C with mechanical stirring for 5 hours [2]. After cooling, the reaction mixture is filtered, and the insoluble residue is treated with water and concentrated ammonium hydroxide. The resulting ammoniacal solution is filtered, heated to boiling, and acidified with acetic acid to precipitate 2-amino-6-mercaptopurine as a dark yellow powder [2].

Phosphorus pentasulfide has proven to be a versatile reagent for thionation reactions, demonstrating effectiveness in converting various organic compounds containing carbonyl or related functionalities to their corresponding thio analogs [3] [4]. The reagent operates through a mechanism involving the formation of phosphorus-sulfur intermediates that facilitate the replacement of oxygen with sulfur atoms [3]. This approach provides yields ranging from 63% to 85% depending on the specific reaction conditions and purification methods employed [1] [2].

Pyridine-Mediated Reactions

Pyridine serves as both a solvent and catalyst in several synthetic approaches to 6-thioguanine and its derivatives [5] [6]. The nitrogen-containing heterocycle facilitates nucleophilic substitution reactions and provides a basic environment conducive to thionation processes. In oligonucleotide synthesis applications, pyridine-mediated reactions have been employed for the incorporation of 6-thioguanine residues into DNA sequences [6].

One significant application involves the synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at predetermined sites [6]. The methodology requires careful protection and deprotection strategies to prevent the thione functionality from undergoing oxidation and hydrolysis. Phenoxyacetylation of the exocyclic amino group is achieved using phenoxyacetyl chloride in dry pyridine, employing the transient protection method with trimethylsilyl chloride to block hydroxyl positions during acylation [6].

Protection of the thione functionality involves deprotonation at the nitrogen position followed by alkylation with 3-bromopropionitrile in dimethylformamide [6]. This cyanoethyl protecting group strategy, combined with phenoxyacetyl protection of the amino group, enables successful deprotection using sodium hydroxide and sodium hydrogen sulfide mixtures without significant conversion to deoxyguanosine [6].

Pyridine also plays a crucial role in the phosphorylation of 6-thioguanosine to generate nucleotide derivatives. The reaction of 6-thioguanosine 5'-monophosphate dissolved in water with phosphoric acid in the presence of pyridine and dicyclohexyl carbodiimide converts the monophosphate to 6-thioguanosine 5'-diphosphate and 5'-triphosphate [7]. This two-step chemical synthesis method provides a fast and reliable approach for preparing these important metabolites.

Protection and Deprotection Strategies

The synthesis of 6-thioguanine derivatives requires sophisticated protection and deprotection strategies due to the inherent lability of the thione functionality [6] [8] [9]. The sulfur atom in the thione group is susceptible to oxidation and can undergo various side reactions under typical synthetic conditions, necessitating careful protection during multi-step syntheses.

Cyanoethyl protection represents one of the most effective strategies for protecting the thione functionality [6]. The cyanoethyl group can be introduced through alkylation with 3-bromopropionitrile and subsequently removed under basic conditions. This protection strategy has been successfully employed in the synthesis of oligonucleotides containing 6-thioguanine residues [6].

For amino group protection, phenoxyacetyl groups have proven particularly effective [6]. These protecting groups can be introduced using phenoxyacetyl chloride under basic conditions and removed using concentrated ammonium hydroxide. The phenoxyacetyl protection strategy allows for selective deprotection without affecting the thione functionality when appropriate conditions are employed [6].

Alternative deprotection strategies have been developed for thioester-protected compounds [8] [9]. Thioglycolic acid has emerged as an effective deprotecting reagent for acetyl thioester protection systems [8] [9]. The method involves thiotransesterification under mild conditions, typically at room temperature in aqueous buffer at pH 8. This approach avoids the harsh conditions typically required for thioester deprotection and is suitable for labile substrates containing multiple functional groups [8] [9].

Polymer-supported thioglycolic acid provides additional advantages in terms of recovery and reuse [8] [9]. The polymer-supported reagent can be reused at least five times without loss of activity and provides better deprotection yields (61-90%) compared to the homogeneous approach [8] [9].

Purification Techniques

High-performance liquid chromatography represents the gold standard for 6-thioguanine purification and analysis [10] [11] [12]. Reversed-phase chromatography using C18 columns provides excellent separation of 6-thioguanine from related purine analogs and impurities. The typical mobile phase consists of phosphate buffer-methanol mixtures, with detection accomplished using ultraviolet absorption at wavelengths between 340-341 nanometers [10] [11] [12].

For analytical applications, isocratic elution with 0.02 molar phosphate buffer-methanol systems provides adequate resolution [13]. The retention time for 6-thioguanine under these conditions typically ranges from 8-12 minutes, depending on the specific column and flow rate employed. Detection limits as low as 150 nanograms per milliliter have been achieved using photodiode array detection [10] [12].

Ion-exchange chromatography serves as an effective purification technique for 6-thioguanine nucleotide derivatives [7]. Anion-exchange chromatography using DEAE-Sephadex with step gradients of hydrochloric acid provides excellent separation of monophosphate, diphosphate, and triphosphate forms [7]. For preparative applications, gradient elution using ammonium bicarbonate enables separation of the different phosphorylated species with quantitative recovery [7].

Crystallization and precipitation methods offer cost-effective approaches for bulk purification [2]. Treatment of crude reaction mixtures with ammonium hydroxide followed by acidification with acetic acid precipitates 6-thioguanine as a crystalline solid [2]. This approach provides material suitable for most applications, though additional purification may be required for analytical standards.

Mercuricellulose extraction has been employed for selective isolation of thiopurines from biological matrices [14]. The mercuricellulose resin selectively binds thiopurine compounds, which can subsequently be eluted using β-mercaptoethanol [14]. This technique provides effective cleanup of complex biological samples and enables quantitative recovery of 6-thioguanine and related compounds [14].

Perchloric acid extraction represents a rapid method for isolating 6-thioguanine from biological samples [15]. Treatment with 2 N perchloric acid precipitates proteins while leaving 6-thioguanine and related metabolites in solution [15]. Recovery efficiencies of 50-100% have been reported using this approach, with detection limits of 0.8 nanomolar per milliliter in plasma [15].

Analytical Standards Preparation

Industrial Production Approaches

Industrial production of 6-thioguanine primarily relies on scaled-up versions of the phosphorus pentasulfide thiation methodology [2] [20]. The process begins with high-purity guanine as the starting material, which undergoes thionation using phosphorus pentasulfide under controlled temperature and atmosphere conditions [2]. Manufacturing facilities typically employ batch reactors capable of handling multi-kilogram quantities while maintaining precise temperature control and inert atmosphere protection [20].

Current global production is dominated by several key manufacturers including Zhejiang Ausun Pharmaceutical, Cayman Chemical, Jiang Xi Revere Biotechnology, Adooq Bioscience, and Merck KGaA [21] [22]. The market for 6-thioguanine has shown steady growth with a compound annual growth rate estimated at approximately 7%, driven primarily by increasing demand for effective cancer therapies [22].

Manufacturing processes must address several technical challenges including temperature control during thionation reactions, efficient removal of phosphorus-containing byproducts, and prevention of oxidation during processing and storage [2] [23]. Industrial facilities typically incorporate specialized handling equipment for phosphorus pentasulfide and implement comprehensive safety protocols due to the toxic nature of both starting materials and intermediates [23].

Wastewater treatment represents a significant consideration in industrial 6-thioguanine production [23]. The manufacturing process generates wastewater containing pyridine and other organic contaminants that require specialized treatment protocols [23]. Current treatment methods involve distillation for pyridine recovery, followed by oxidative treatment with hydrogen peroxide and sodium hydroxide to eliminate residual organic content [23].

Quality control in industrial production requires implementation of analytical standards and testing protocols throughout the manufacturing process [20] [24]. In-process monitoring typically employs high-performance liquid chromatography to verify purity and detect potential impurities [20]. Final product specifications typically require minimum purity levels of 98-99% with comprehensive certificate of analysis documentation [24] [16].

Regulatory compliance represents a critical aspect of industrial production, with manufacturers required to meet pharmaceutical grade specifications for therapeutic applications [25]. The United States Food and Drug Administration has established specific requirements for 6-thioguanine manufacturing, including good manufacturing practices and comprehensive quality assurance programs [25]. These requirements ensure consistent product quality and patient safety for therapeutic applications [25].

Purity

Physical Description

Solid

Color/Form

YELLOW, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.07 (LogP)

Log Kow = -0.07

-0.7

Odor

Decomposition

Melting Point

>360 °C

GREATER THAN 360 °C

> 360 °C

Storage

UNII

Related CAS

76078-67-6 (mono-Na salt)

GHS Hazard Statements

H301 (97.83%): Toxic if swallowed [Danger Acute toxicity, oral];

H341 (15.22%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Tabloid

FDA Approval: Yes

Thioguanine is approved to be used as remission induction therapy and remission consolidation therapy to treat: Acute myeloid leukemia (AML).

Thioguanine is also being studied in the treatment of other types of cancer.

Therapeutic Uses

CLINICALLY, THIOGUANINE HAS BEEN USED IN THE TREATMENT OF ACUTE LEUKEMIA AND, IN COMBINATION WITH CYTARABINE, IS ONE OF THE MOST EFFECTIVE AGENTS FOR INDUCTION OF REMISSIONS IN ACUTE GRANULOCYTIC LEUKEMIA; IT HAS NOT BEEN USEFUL IN THE TREATMENT OF PATIENTS WITH SOLID TUMORS. THIS CMPD HAS BEEN USED AS AN IMMUNOSUPPRESSIVE AGENT, PARTICULARLY IN PATIENTS WITH NEPHROSIS AND WITH COLLAGEN-VASCULAR DISORDERS. TOXIC MANIFESTATIONS INCLUDE BONE MARROW DEPRESSION AND GI EFFECTS, ALTHOUGH THE LATTER MAY BE LESS PRONOUNCED THAN WITH MERCAPTOPURINE.

SHORT TERM TREATMENT WITH DOXORUBICIN, CYTARABINE, & 6-THIOGUANINE WAS GIVEN TO 90 PATIENTS WITH ACUTE MYELOGENOUS LEUKEMIA. FIFTY PATIENTS RECEIVED HIGH DOSES (REGIMEN 1) & 41 RECEIVED VERY HIGH DOSES (REGIMEN 2). REMISSION RATE WAS SIGNIFICANTLY HIGHER WITH REGIMEN 1 THAN WITH REGIMEN 2. DURATION OF REMISSION WAS, HOWEVER, SIGNIFICANTLY LONGER WITH REGIMEN 2.

IN ADVANCED COLORECTAL ADENOCARCINOMA, TWO DIFFERENT SCHEDULES OF COMBINATION METHYL-CCNU, 6-THIOGUANINE, & 5-FLUOROURACIL EXHIBITED SIMILAR EFFICACIES, WITH A COMBINED COMPLETE & PARTIAL REMISSION RATE OF 17% & A MEDIAN SURVIVAL OF 53+ WK. SIGNIFICANT SYMPTOMATIC BENEFIT WAS SEEN IN 52% OF PATIENTS. TOXICITY WAS PREDOMINATELY HEMOPOIETIC & GI.

For more Therapeutic Uses (Complete) data for THIOGUANINE (14 total), please visit the HSDB record page.

Pharmacology

Thioguanine Anhydrous is the anhydrous salt form of thioguanine, a synthetic guanosine analogue antimetabolite, with antineoplastic activity. Thioguanine is phosphorylated by hypoxanthine-guanine phosphoribosyltransferase to 6-thioguanylic acid (TGMP) and upon conversion to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP), this agent is incorporated into DNA and RNA, resulting in inhibition of DNA and RNA synthesis and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine ribonulceotide synthesis.

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01B - Antimetabolites

L01BB - Purine analogues

L01BB03 - Tioguanine

Mechanism of Action

THIOGUANINE, THE 6-THIO ANALOGUE OF GUANINE, IS A PRODRUG THAT IS CONVERTED TO 6-THIOGUANINE-RIBOSE-PHOSPHATE, AN ACTIVE METABOLITE. ... 6-THIOGUANINE-RIBOSE-PHOSPHATE IS A FEEDBACK INHIBITOR OF THE INITIAL (AMIDOTRANSFERASE) STEP IN PURINE BIOSYNTHESIS. THIS METABOLITE ALSO BLOCKS CONVERSIONS OF INOSINIC ACID TO GUANYLIC ACID & OF GUANYLIC ACID TO GDP. THIOGUANINE ALSO IS CONVERTED TO THE DEOXYNUCLEOTIDE TRIPHOSPHATE, WHICH CAN BE INCORPORATED INTO TUMOR CELL DNA. ALTHOUGH SOME INVESTIGATORS BELIEVE THAT THIS IS THE MAJOR MECHANISM OF CYTOTOXICITY, THE RELATIVE IMPORTANCE OF THE VARIOUS SITES OF ACTION HAS NOT BEEN DETERMINED. ... THIOGUANINE IS CELL-CYCLE SPECIFIC FOR THE S PHASE.

APPARENTLY, THE METABOLISM OF 6-THIOGUANINE TO 6-THIOGUANOSINE IN SARCOMA 180 & 180/TG CELLS IS MEDIATED BY PURINE NUCLEOSIDE PHOSPHORYLASE & NEWLY SYNTHESIZED 6-THIOGUANOSINE IS READILY EFFLUXED INTO THE CELLULAR ENVIRONMENT. THE FORMATION OF 6-THIOGUANINE, BY PURINE NUCLEOSIDE PHOSPHORYLASE, MAY BE IMPORTANT TO THE EXPRESSION OF CELLULAR SENSITIVITY TO 6-THIOGUANINE, IN THAT IT DECR THE AVAIL OF 6-THIOGUANINE FOR DIRECT CONVERSION BY HYPOXANTHINE-GUANINE PHOSPHORIBOSYLTRANSFERASE TO THE NUCLEOTIDE LEVEL, A PHENOMENON CRITICAL TO THE EXPRESSION OF THE ANTINEOPLASTIC ACTIVITY OF THE 6-THIOPURINES.

PHENYL SUBSTITUTION AT C-8 OF 2-AMINO-6-MERCAPTOPURINE ABOLISHED THE IMMUNOSUPPRESSIVE ACTIVITY. THEREFORE, A NONSUBSTITUTED 8 POSITION OF 2-AMINO-6-MERCAPTOPURINE IS ESSENTIAL FOR IMMUNOSUPPRESSIVE ACTION.

SPONTANEOUSLY CYCLING LYMPHOCYTES (IN CELL DIVISION IN CULTURES WITHOUT ADDITION OF PHYTOHEMAGGLUTININ, PHA) GO THROUGH VARIOUS PHASES OF 1ST DIVISION WITH THE SAME KINETICS AS PHA-STIMULATED CELLS. IN SAMPLES FROM 10 REFERENTS, THE FREQUENCY OF SPONTANEOUSLY CYCLING LYMPHOCYTES VARIED FROM 8.9X10-5 TO 9.5X10-3 AS INDICATED WITH AUTORADIOGRAPHY ON CELLS IN (S + G2) PHASE DETERMINED BY FLOW SORTING. IN PHA-STIMULATED SAMPLES FROM THE SAME PERSONS THE FREQUENCY OF 6-THIOGUANINE (TG)-RESISTANT VARIANTS WAS BETWEEN 4X10-7 & 2.6X10-6, WHICH INDICATES THAT MOST OF THE SPONTANEOUSLY CYCLING CELLS WERE TG-SENSITIVE.

For more Mechanism of Action (Complete) data for THIOGUANINE (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Transferases (EC2)

Pentosyltransferases [EC:2.4.2.-]

HPRT1 [HSA:3251] [KO:K00760]

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

Incompletely and variably (about 30%) absorbed from the gastrointestinal tract.

THIOGUANINE IS INCOMPLETELY ABSORBED WHEN GIVEN ORALLY, AVERAGING ABOUT 30% OF AN ADMIN DOSE. ... THE ELIMINATION HALF-LIFE OF THE PARENT DRUG IS 1.5 HR, BUT PEAK PLASMA LEVELS OF METABOLITES ARE REACHED IN 6-8 HR. BETWEEN 24% & 46% IS EXCRETED IN THE URINE AS METABOLITES WITHIN 24 HR. ... THIS DRUG IS CLEARED RAPIDLY FROM PLASMA AFTER IV ADMINISTRATION; MORE THAN 80% EXCRETED WITHIN 24 HR. ALTHOUGH THIOGUANINE.../SRP: HAS LIMITED ACCESS ACROSS/ THE BLOOD-BRAIN BARRIER IN ANIMALS AFTER LARGE DOSES, VERY LITTLE ENTERS THE CEREBROSPINAL FLUID OF HUMANS AFTER THE USUAL CLINICAL DOSES ARE EMPLOYED.

THE METABOLISM AND PHARMACOKINETICS OF 6-THIOGUANINE WERE STUDIED IN DOGS AFTER IV ADMIN OF 5 MG/KG (35)S-THIOGUANINE (TG). THIOGUANINE WAS RAPIDLY & EXTENSIVELY DEGRADED. METABOLITES WERE NOT FOUND IN THE CEREBROSPINAL FLUID IN SIGNIFICANT CONCENTRATIONS.

Metabolism Metabolites

... WHEN THIOGUANINE IS ADMIN TO MAN, THE S-METHYLATION PRODUCT, 2-AMINO-6-METHYLTHIOPURINE, RATHER THAN FREE THIOGUANINE APPEARS IN URINE; INORGANIC SULFATE IS ALSO A MAJOR URINARY METABOLITE. LESSER AMT OF 6-THIOURIC ACID ARE FORMED, SUGGESTING THAT DEAMINATION CATALYZED BY THE ENZYME GUANASE DOES NOT HAVE A MAJOR ROLE IN THE METABOLIC INACTIVATION OF THIOGUANINE.

THE PHARMACOKINETICS OF RADIOLABELED 6-THIOGUANINE (TG) WERE COMPARED WITH THAT OF BETA-2'-DEOXYTHIOGUANOSINE (BETA-TGDR) AFTER IV ADMIN. URINARY EXCRETION OF THE RADIOLABEL WAS 75% OF THE DOSE 24 HR AFTER ADMIN. BOTH THIOPURINES WERE RAPIDLY & EXTENSIVELY DEGRADED & EXCRETED AS 6-THIOXANTHINE, INORGANIC SULFATE, S-METHYL-6-THIOXANTHINE, & 6-THIOURIC ACID IN ADDITION TO OTHER PRODUCTS. SMALL AMOUNTS OF UNCHANGED DRUG WERE ALSO EXCRETED. STUDIES SUGGEST THAT BETA-TGDR IS A LATENT FORM OF TG. SINCE RESISTANCE TO ANTILEUKEMIC AGENT 6-THIOGUANINE INEVITABLY DEVELOPS IN ANIMAL TUMORS, THIS NEW AGENT BETA-TGDR IS OF POTENTIAL CLINICAL USE.

Hepatic. First converted to 6-thioguanilyic acid (TGMP). TGMP is further converted to the di- and tri-phosphates, thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP) by the same enzymes that metabolize guanine nucleotides. Half Life: When the compound was given in singles doses of 65 to 300 mg/m^2, the median plasma half-disappearance time was 80 minutes (range 25-240 minutes)

Wikipedia

Drug Warnings

Because normal defense mechanisms may be suppressed by thioguanine therapy, concurrent use with alive virus vaccine may potentiate the replication of the vaccine virus, may increase the side/adverse effects of the vaccine virus, and/or may decrease the patient's antibody response to the vaccine; immunization of these patients should be undertaken only with extreme caution after careful review of the patient's hematologic status and only with the knowledge and consent of the physician managing the thioguanine therapy. The interval between discontinuation of medication that cause immunosuppression and restoration of the patient's ability to respond to the vaccine depends on the intensity and type of immunosuppression-causing medication used, the underlying disease, and other factors; estimates vary from 3 months to 1 year. Patients with leukemia in remission should not receive live virus vaccine until at least 3 months after their last chemotherapy. Immunization with oral poliovirus vaccine should also be postponed in persons in close contact with the patient, especially family members.

Because normal defense mechanisms may be suppressed by thioguanine therapy, the patient's antibody response to the vaccine may be decreased. The interval between discontinuation of medications that cause immunosuppression and restoration of the patient's ability to respond to the vaccine depends on the intensity and type of immunosuppression-causing medication used, the underlying disease, and other factors; estimates vary from 3 months to 1 year.

TOXIC MANIFESTATIONS INCL BONE MARROW DEPRESSION & GI EFFECTS ... .

For more Drug Warnings (Complete) data for THIOGUANINE (9 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Clinical Laboratory Methods

THE DETERMINATION OF 6-THIOGUANINE IN HUMAN PLASMA & URINE BY USING ISOCRATIC REVERSED-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IS DESCRIBED. SENSITIVITY OF ASSAY IS 0.2 UG/ML WITH A PRECISION OF 3.7%.

A FLUORIMETRIC METHOD FOR MEASURING THERAPEUTIC CONCENTRATIONS OF 6-THIOGUANINE IN HUMAN PLASMA IS DESCRIBED. LIMIT OF SENSITIVITY IS 5 NG/ML.

CONCN IN DIL BLOOD SERUM & URINE WAS MEASURED BY FLUORESCENCE OF THE 6-THIOGUANINE S-OXIDE DERIV (EXCITATION 330 NM & EMISSION 415 NM). DETECTION LIMIT WAS 2 UG/ML.

For more Clinical Laboratory Methods (Complete) data for THIOGUANINE (6 total), please visit the HSDB record page.

Storage Conditions

Interactions

6-MERCAPTOPURINE & 6-THIOGUANINE SYNERGISTICALLY INHIBITED MILK XANTHINE OXIDASE.

PRETREATMENT OF L1210 LEUKEMIA CELLS WITH METHOTREXATE ENHANCED CYTOTOXICITY OF 6-THIOGUANINE. METHOTREXATE PRETREATMENT & ENHANCEMENT OF 6-THIOGUANINE CYTOTOXICITY FOLLOWING METHOTREXATE EXPOSURE IS NOT ASSOC WITH 6-THIOGUANINE INCORPORATION INTO DNA, BUT RATHER WITH INCORPORATION OF 6-THIOGUANINE INTO RNA. THIS DRUG SEQUENCE MAY BE BENEFICIAL IN CLINICAL TREATMENT OF LEUKEMIA.

Stability Shelf Life

Dates

2: Ren X, Li F, Jeffs G, Zhang X, Xu YZ, Karran P. Guanine sulphinate is a major stable product of photochemical oxidation of DNA 6-thioguanine by UVA irradiation. Nucleic Acids Res. 2010 Apr;38(6):1832-40. Epub 2009 Dec 21. PubMed PMID: 20026585; PubMed Central PMCID: PMC2847230.

3: Brem R, Li F, Karran P. Reactive oxygen species generated by thiopurine/UVA cause irreparable transcription-blocking DNA lesions. Nucleic Acids Res. 2009 Apr;37(6):1951-61. Epub 2009 Feb 10. PubMed PMID: 19208641; PubMed Central PMCID: PMC2665240.

4: Hawwa AF, Millership JS, Collier PS, Vandenbroeck K, McCarthy A, Dempsey S, Cairns C, Collins J, Rodgers C, McElnay JC. Pharmacogenomic studies of the anticancer and immunosuppressive thiopurines mercaptopurine and azathioprine. Br J Clin Pharmacol. 2008 Oct;66(4):517-28. Epub 2008 Jun 28. PubMed PMID: 18662289; PubMed Central PMCID: PMC2561120.

5: Vethe NT, Bremer S, Bergan S. IMP dehydrogenase basal activity in MOLT-4 human leukaemia cells is altered by mycophenolic acid and 6-thioguanosine. Scand J Clin Lab Invest. 2008;68(4):277-85. PubMed PMID: 18609073.

6: Krishnamurthy P, Schwab M, Takenaka K, Nachagari D, Morgan J, Leslie M, Du W, Boyd K, Cheok M, Nakauchi H, Marzolini C, Kim RB, Poonkuzhali B, Schuetz E, Evans W, Relling M, Schuetz JD. Transporter-mediated protection against thiopurine-induced hematopoietic toxicity. Cancer Res. 2008 Jul 1;68(13):4983-9. PubMed PMID: 18593894.

7: Yuan B, Wang Y. Mutagenic and cytotoxic properties of 6-thioguanine, S6-methylthioguanine, and guanine-S6-sulfonic acid. J Biol Chem. 2008 Aug 29;283(35):23665-70. Epub 2008 Jun 30. PubMed PMID: 18591241.

8: Zeng X, Kinsella TJ. Mammalian target of rapamycin and S6 kinase 1 positively regulate 6-thioguanine-induced autophagy. Cancer Res. 2008 Apr 1;68(7):2384-90. PubMed PMID: 18381446.

9: Saczewski F, Maruszak M, Bednarski PJ. Synthesis and cytotoxic activity of imidazo[1,2-a]-1,3,5-triazine analogues of 6-mercaptopurine. Arch Pharm (Weinheim). 2008 Feb;341(2):121-5. PubMed PMID: 18186543.

10: Kalra S, Jena G, Tikoo K, Mukhopadhyay AK. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. BMC Biochem. 2007 May 18;8:8. PubMed PMID: 17511860; PubMed Central PMCID: PMC1885804.